

A Comprehensive Review of Phytochemicals in the Genus Anthemis

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A Technical Guide for Researchers and Drug Development Professionals

The genus Anthemis, belonging to the Asteraceae family, encompasses a diverse group of aromatic flowering plants commonly known as chamomiles, dog-fennels, or mayweeds. For centuries, various Anthemis species have been integral to traditional medicine across Europe and Southwest Asia for treating a range of ailments, including gastrointestinal disorders, inflammation, and skin conditions.[1] Modern scientific inquiry has delved into the rich phytochemical landscape of this genus, revealing a complex array of secondary metabolites responsible for its therapeutic properties. This technical guide provides a comprehensive literature review of the phytochemicals found in Anthemis, with a focus on quantitative data, detailed experimental protocols, and the molecular signaling pathways through which these compounds exert their biological effects.

Phytochemical Composition: A Quantitative Overview

The principle bioactive constituents of the Anthemis genus can be broadly categorized into essential oils, flavonoids, sesquiterpene lactones, and phenolic acids. The quantitative composition of these compounds varies significantly between species and even within different parts of the same plant.

Essential Oils



The essential oils of Anthemis species are complex mixtures of volatile compounds, primarily monoterpenes and sesquiterpenes, which contribute to their characteristic aroma and many of their medicinal properties. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for their characterization and quantification.

Species	Plant Part	Major Constituent(s)	Concentration (%)	Reference(s)
Anthemis arvensis	Aerial parts	Torreyol	85.4	[2]
Anthemis altissima	Flowering parts	α-terpineol, β- pinene	26.42, 9.23	[3]
Anthemis cotula	Flowers	γ-muurolene, aromadendrene	34.20, 7.18	[4]
Anthemis cotula	Leaves	y-muurolene, trans-cadinene ether	19.03, 6.49	[4]
Anthemis cretica subsp. messanensis	Aerial parts	(E)- chrysanthenyl acetate	24.2 - 28.8	[2]
Anthemis cretica subsp. columnae	Flowers & Leaves	1,8-cineole	12.2 - 13.3	[2]
Anthemis nobilis	Flowers	En-yn- dicycloether, β- Caryophyllene	20.90, 19.17	[5]
Anthemis susiana	Aerial parts	alpha-bisabolol oxide A, alpha- pinene	19.07, 15.50	[6]

Flavonoids

Flavonoids are a class of polyphenolic compounds that exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects. High-performance liquid



chromatography (HPLC) is the standard method for their quantification. Key flavonoids identified in Anthemis include apigenin, luteolin, quercetin, and their glycosides.

Species	Plant Part	Flavonoid	Concentration (µg/g or mg/g)	Reference(s)
Anthemis tinctoria	Aerial parts	Luteolin	371.31±0.07 μg/g	[7]
Anthemis tinctoria	Aerial parts	Rutin	-	[7]
Anthemis pedunculata	Aerial parts	Total Flavonoids (as Quercetin equivalents)	-	[8]
Anthemis nobilis (German chamomile)	Herbal Tea	Apigenin	110 μg/mL	[9]
Anthemis species	-	Luteolin	313.48±0.13 μg/g	[7]

Sesquiterpene Lactones

Sesquiterpene lactones are a characteristic class of compounds in the Asteraceae family, known for their bitter taste and potent biological activities, including anti-inflammatory and cytotoxic effects. Their quantification can be challenging due to their diversity and reactivity.



Species	Plant Part	Sesquiterpene Lactone(s)	Concentration (mg/g dry weight)	Reference(s)
Arnica montana (related Asteraceae)	Flowers	Total Helenalin and derivatives	11.63 - 24.88	[10]
Anthemis cotula	-	Anthecotulide	Present (implicated in allergic reactions)	[11]
Anthemis scrobicularis	Aerial parts	Micheliolide, 4α -hydroxy-guaia- $10(14),11(13)$ -diene- $12,6\alpha$ -olide	-	[12]
Anthemis melanolepis	Aerial parts	Anthemin A, Anthemin C, Tatridin A	-	[13]

Phenolic Acids

Phenolic acids are another significant group of phytochemicals in Anthemis that contribute to their antioxidant properties. HPLC is the preferred method for their quantification.

Species	Extract Type	Predominant Phenolic Acid(s)	Concentration	Reference(s)
Anthemis tinctoria	Methanol extract of aerial parts	-	Total Phenols: higher than A. cretica	[14]
Anthemis cretica	Methanol extract of aerial parts	-	Total Phenols: lower than A. tinctoria	[14]



Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible extraction, isolation, and analysis of phytochemicals. The following sections outline generalized methodologies based on common practices reported in the literature for the study of Anthemis constituents.

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from aromatic plants. [15][16][17][18][19]

Protocol:

- Plant Material Preparation: Air-dry the plant material (e.g., flowers, aerial parts) in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. The dried material is then coarsely powdered.
- Apparatus Setup: A Clevenger-type apparatus is typically used. The powdered plant material
 is placed in a round-bottom flask and fully submerged in distilled water.
- Distillation: The flask is heated to boiling. The steam, carrying the volatile essential oils, rises and passes into a condenser.
- Condensation and Separation: The condensed steam and essential oil mixture is collected in a graduated separator. Due to their immiscibility and density difference, the essential oil will form a layer on top of the aqueous phase (hydrosol).
- Collection and Storage: The essential oil is carefully collected and dried over anhydrous sodium sulfate to remove any residual water. The oil is then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Analysis of Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the individual components of a complex mixture like essential oils.[8][11][20][21][22][23]



Protocol:

- Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane, methanol) to an appropriate concentration.
- GC System:
 - Injector: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250°C). A split injection mode is often used for concentrated samples.
 - Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
 - o Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is typically employed.
 - Oven Temperature Program: A programmed temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

MS System:

- Ionization: Electron Impact (EI) ionization is standard.
- Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
- Detector: An electron multiplier detects the ionized fragments.

Data Analysis:

- Identification: The mass spectrum of each separated component is compared with reference spectra in a database (e.g., NIST, Wiley). The retention indices of the compounds are also calculated and compared with literature values for more confident identification.
- Quantification: The relative percentage of each component is typically determined by integrating the peak area in the total ion chromatogram.



Extraction and Quantification of Flavonoids and Phenolic Acids by High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode-Array Detector (DAD) is a robust and widely used method for the separation, identification, and quantification of non-volatile phytochemicals like flavonoids and phenolic acids.[7][24][25][26][27][28][29]

Protocol:

Extraction:

- Macerate the powdered plant material in a suitable solvent, often a hydroalcoholic solution (e.g., 70% methanol or ethanol), at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
- The crude extract can be further purified using techniques like solid-phase extraction (SPE) to remove interfering substances.

HPLC System:

- Solvent Delivery System: A binary or quaternary pump is used to deliver the mobile phase.
- Injector: An autosampler is used for precise and reproducible injections of the sample.
- Column: A reversed-phase C18 column is the most common choice for separating flavonoids and phenolic acids.
- Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient program is optimized to achieve good separation of the target analytes.
- Detector: A Diode-Array Detector (DAD) is used to monitor the absorbance of the eluting compounds at multiple wavelengths simultaneously. This allows for the identification of



compounds based on their UV-Vis spectra and quantification at their respective maximum absorbance wavelengths.

Quantification:

- Standard Preparation: Prepare a series of standard solutions of known concentrations for each target analyte.
- Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
- Sample Analysis: Inject the plant extract and determine the peak areas of the target analytes. The concentration of each analyte in the extract is then calculated using the corresponding calibration curve.

Signaling Pathways and Molecular Mechanisms

Several key phytochemicals from Anthemis have been shown to modulate critical signaling pathways involved in inflammation and cellular stress responses. Understanding these mechanisms is paramount for drug development.

Anti-inflammatory Effects via NF-kB and MAPK Signaling Pathways

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. The Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory process. Key flavonoids found in Anthemis, such as apigenin and quercetin, and the sesquiterpene α -bisabolol, have been demonstrated to exert potent anti-inflammatory effects by targeting these pathways.

Apigenin: This flavonoid has been shown to inhibit the activation of the NF-κB pathway.[2][3] [30][31][32] It can suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active NF-κB dimer into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as cytokines and chemokines.[2]

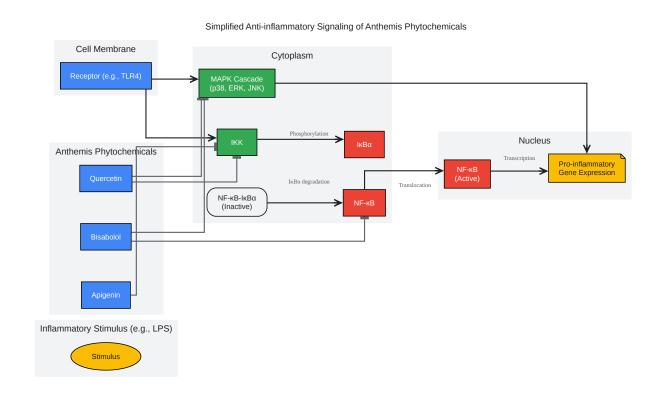
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- Quercetin: Similar to apigenin, quercetin can inhibit NF-κB activation.[5] Furthermore, it has been shown to modulate the MAPK signaling cascade, including the p38, ERK, and JNK pathways.[1][5][33][34][35] By inhibiting the phosphorylation of these kinases, quercetin can block the downstream activation of transcription factors that drive the inflammatory response. [5]
- α-Bisabolol: This sesquiterpene alcohol, a major component of chamomile essential oil, also exhibits anti-inflammatory properties by inhibiting the NF-κB and MAPK pathways.[6][36][37] Studies have shown that α-bisabolol can reduce the expression of pro-inflammatory cytokines and mediators by suppressing the phosphorylation of key proteins in these signaling cascades.[6]





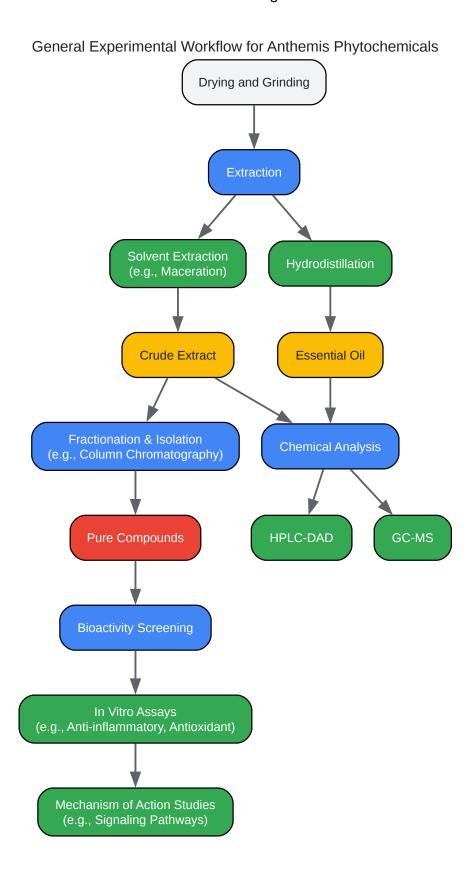
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Caption: Inhibition of NF-кB and MAPK pathways by Anthemis phytochemicals.

Experimental Workflow for Phytochemical Analysis and Bioactivity Screening



A logical workflow is essential for the systematic investigation of Anthemis phytochemicals, from initial extraction to the assessment of their biological activities.





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Caption: A typical workflow for Anthemis phytochemical research.

Conclusion

The genus Anthemis represents a valuable source of a wide array of bioactive phytochemicals with significant potential for the development of new therapeutic agents. The essential oils, flavonoids, sesquiterpene lactones, and phenolic acids present in these plants have been shown to possess a range of pharmacological activities, most notably anti-inflammatory and antioxidant effects. The modulation of key signaling pathways such as NF- κ B and MAPK by prominent Anthemis constituents like apigenin, quercetin, and α -bisabolol provides a molecular basis for their observed therapeutic benefits. This comprehensive review, with its compilation of quantitative data, detailed experimental protocols, and elucidation of signaling pathways, serves as a foundational resource for researchers, scientists, and drug development professionals seeking to further explore and harness the therapeutic potential of Anthemis phytochemicals. Future research should focus on the synergistic effects of these compounds, their bioavailability, and their efficacy in preclinical and clinical studies.

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